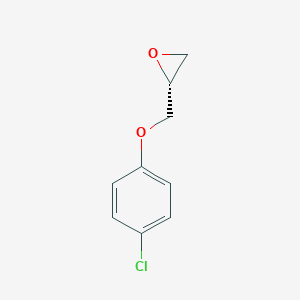

(R)-2-((4-Chlorophenoxy)methyl)oxirane

Description

Properties

IUPAC Name |

(2R)-2-[(4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSZOOZWRMSAP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((4-Chlorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidyl tosylate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the tosylate group is replaced by the 4-chlorophenoxy group.

Industrial Production Methods: In an industrial setting, the production of ®-2-((4-Chlorophenoxy)methyl)oxirane can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The oxirane ring in ®-2-((4-Chlorophenoxy)methyl)oxirane can undergo oxidation to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed:

Oxidation: Diols

Reduction: Alcohols

Substitution: Various substituted alcohols or amines

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClO

- Molecular Weight : 184.61956 g/mol

- Functional Groups : Contains an epoxide group (oxirane) and a chlorophenoxy moiety.

The oxirane group imparts high reactivity, particularly in nucleophilic substitution reactions. The presence of the 4-chlorophenoxy group enhances lipophilicity, facilitating interactions with biological targets.

Chemistry

(R)-2-((4-Chlorophenoxy)methyl)oxirane serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations:

- Oxidation : The epoxide can be oxidized to form diols using reagents like hydrogen peroxide.

- Reduction : Reduction reactions can lead to the formation of alcohols using lithium aluminum hydride (LiAlH).

- Nucleophilic Substitution : The oxirane ring can undergo nucleophilic attack by amines or thiols, yielding substituted products.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Diols |

| Reduction | LiAlH | Alcohols |

| Nucleophilic Substitution | Sodium azide, thiourea | Various substituted alcohols/amines |

Biological Applications

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving epoxides. Notably, it has been investigated for its pharmacological effects:

- Inhibition of Carnitine Palmitoyl Transferase 1 (CPT1) : Similar compounds have shown potential in inhibiting CPT1, affecting fatty acid metabolism and energy production in cells. This mechanism is critical for studying metabolic disorders.

- Anticancer Potential : Research indicates that derivatives may exhibit cytotoxic effects on cancer cells through mechanisms involving apoptosis or cell cycle arrest.

Case Study: CPT1 Inhibition

A study on related compounds demonstrated significant off-target effects that warrant further investigation into the mechanisms by which chlorophenoxy oxiranes affect cellular functions beyond CPT1 inhibition .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for synthesizing polymers with specific characteristics.

Environmental Impact

Research has also highlighted the environmental persistence and toxicity of chlorinated phenoxy compounds. Studies indicate that these compounds may pose risks to non-target organisms in soil environments, emphasizing the need for ecological risk assessments .

Mechanism of Action

The mechanism of action of ®-2-((4-Chlorophenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Phenoxy-Substituted Epoxides

The substitution pattern on the phenoxy group and the stereochemistry of the epoxide significantly influence the physical, chemical, and functional properties of these compounds. Below is a comparative analysis of key analogs:

Table 1: Comparison of (R)-2-((4-Chlorophenoxy)methyl)oxirane with Selected Analogs

Impact of Substituent Position and Stereochemistry

- Electronic Effects: The 4-chloro substituent in this compound is electron-withdrawing, increasing the electrophilicity of the epoxide ring compared to methyl or nitro substituents. This enhances its reactivity in nucleophilic additions .

- Enantioselectivity : The (R)-configuration is critical for applications requiring chiral specificity. For example, (S)-enantiomers of related compounds show distinct biological or catalytic behaviors .

Research Findings and Case Studies

- Crystallography: Analogs like 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane exhibit near-planar phenyl rings in crystal structures, but disorder in epoxide rings impacts material stability .

- Olfactory Properties: Substituted epoxides derived from methyl eugenol show odor variations (e.g., floral vs. caramel-like), illustrating how functional groups alter sensory characteristics .

- Synthetic Yields: The synthesis of this compound derivatives often achieves moderate yields (~24–90%), influenced by reaction conditions and substituent compatibility .

Biological Activity

(R)-2-((4-Chlorophenoxy)methyl)oxirane, commonly referred to as chlorophenoxy oxirane, is a compound of significant interest in various fields, including medicinal chemistry and environmental science. Its unique structural features confer various biological activities, making it a candidate for further research in pharmacological applications and toxicity studies.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the 4-chlorophenoxy group enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Effects :

- Inhibition of Carnitine Palmitoyl Transferase 1 (CPT1) : Similar compounds have been shown to inhibit CPT1, affecting fatty acid metabolism and energy production in cells. This mechanism is critical in studying metabolic disorders and mitochondrial function .

- Anticancer Potential : Research indicates that derivatives of chlorophenoxy compounds may exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

- Toxicological Studies :

- Microbial Interactions :

The mechanism of action for this compound primarily involves its reactivity due to the epoxide group. This reactivity allows it to form covalent bonds with nucleophiles, including proteins and enzymes, potentially leading to altered biological functions.

Key Mechanisms:

- Nucleophilic Attack : The oxirane ring can undergo nucleophilic attack by cellular enzymes, leading to the opening of the ring and modification of the enzyme's active site .

- Receptor Binding : The chlorophenoxy moiety may interact with various receptors or enzymes, modulating their activity and influencing cellular pathways .

Table 1: Summary of Biological Activities

Case Studies

-

Pharmacological Study on CPT1 Inhibition :

A study explored the effects of etomoxir (a related compound) on energy metabolism in various disease states. It demonstrated significant off-target effects that warrant further investigation into the mechanisms by which chlorophenoxy oxiranes affect cellular functions beyond CPT1 inhibition . -

Environmental Impact Assessment :

Research highlighted the degradation pathways of chlorinated phenoxy compounds in soil environments, emphasizing their potential for environmental persistence and toxicity to non-target organisms. This underscores the importance of assessing such compounds' ecological risk profiles .

Q & A

Basic: What synthetic methodologies are recommended for (R)-2-((4-Chlorophenoxy)methyl)oxirane, and how are reaction conditions optimized?

Answer:

The synthesis typically involves epoxidation of substituted alkenes or nucleophilic substitution reactions . A common approach is the reaction of 4-chlorophenol with (R)-2-(chloromethyl)oxirane in polar aprotic solvents (e.g., DMF) using a base like CsF at 50°C for 48 hours, yielding ~84% product . Alternative routes include epoxidation with m-CPBA in dichloromethane at low temperatures (-20°C to 0°C) to minimize side reactions . Optimization focuses on:

- Temperature control : Lower temps reduce racemization.

- Catalyst selection : CsF enhances nucleophilic substitution efficiency .

- Solvent choice : DMF improves solubility of phenolic intermediates .

Advanced: How can computational chemistry predict stereochemical outcomes in the synthesis of this compound?

Answer:

Density Functional Theory (DFT) simulations model transition states to predict enantioselectivity. For example:

- Epoxidation stereochemistry : DFT calculations of alkene epoxidation with m-CPBA reveal energy barriers favoring the (R)-configuration due to steric and electronic effects .

- Chlorophenoxy group orientation : Molecular docking studies show that the 4-chloro substituent stabilizes the transition state via π-π interactions, reducing activation energy .

Validate predictions with HPLC chiral separation (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) and optical rotation measurements .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 184.62 (C₉H₉ClO₂⁺) .

- HPLC-PDA : Purity >95% with a retention time of 8.2 min (C18 column, acetonitrile:water 70:30) .

Advanced: What strategies address enantiomeric resolution challenges in this compound synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-2-(chloromethyl)oxirane as a chiral precursor to avoid racemization .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer .

- Validation :

Basic: How is the biological activity of this compound assessed in vitro?

Answer:

- Enzyme Inhibition Assays : Test against ATF4 (Activating Transcription Factor 4) using luciferase reporter cells. IC₅₀ values <10 µM indicate potency .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 24–72 hr exposures .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS quantification .

Advanced: How do structural modifications (e.g., substituent changes) influence reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃ at the 4-position):

- Steric Effects : Bulky substituents (e.g., 3-Br) lower binding affinity to ATF4 by 50% due to steric hindrance .

- Quantitative Structure-Activity Relationship (QSAR) : Hammett σ constants correlate logP with membrane permeability (R² = 0.89) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm).

- PPE : Nitrile gloves, goggles, and lab coats; avoid latex due to permeability .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How does stereochemical instability affect pharmacological applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.